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molecular formula C9H10O B043103 4-Isopropenylphenol CAS No. 4286-23-1

4-Isopropenylphenol

Cat. No. B043103
M. Wt: 134.17 g/mol
InChI Key: JAGRUUPXPPLSRX-UHFFFAOYSA-N
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Patent
US04070392

Procedure details

240 g (0.9 mol) of dimeric p-isopropenyl phenol are dissolved under nitrogen in 800 g of 10% by weight aqueous sodium hydroxide. 400 ml of methylene chloride are then added and the reaction mixture is cooled to 10° C. 375 g (3.6 mols) of acetic acid anhydride are added dropwise with stirring at that temperature, and the mixture subsequently stirred for another hour at 5° to 10° C. The aqueous phase is then separated off, the organic phase is washed with water, bicarbonate solution and again with water and then dried over calcined sodium sulphate. Removal of the solvent by distillation is followed by distillation in a high vacuum, giving 285 g (90% of the theoretical) of diacetate of dimeric p-isopropenyl phenol.
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
375 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])=[CH2:2].C(Cl)Cl.C([O:17][C:18](=[O:20])[CH3:19])(=O)C>[OH-].[Na+]>[CH3:6][C:7]([CH2:19][C:18]([OH:17])=[O:20])=[O:10].[C:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])=[CH2:2] |f:3.4|

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
C(=C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
375 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture subsequently stirred for another hour at 5° to 10° C
CUSTOM
Type
CUSTOM
Details
The aqueous phase is then separated off
WASH
Type
WASH
Details
the organic phase is washed with water, bicarbonate solution and again with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation
DISTILLATION
Type
DISTILLATION
Details
is followed by distillation in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(=O)CC(=O)O
Name
Type
product
Smiles
C(=C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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